molecular formula C23H16ClN3O B5379405 (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5379405
M. Wt: 385.8 g/mol
InChI Key: PFOJYWNAZJUWLQ-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile" is a benzimidazole-based α,β-unsaturated nitrile derivative. Its structure features:

  • A benzimidazole core (1H-benzimidazol-2-yl), which is a bicyclic aromatic system known for diverse biological activities, including kinase inhibition and antimicrobial properties.
  • An α,β-unsaturated nitrile group, which may contribute to electrophilic reactivity or serve as a hydrogen-bond acceptor.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c24-19-9-5-17(6-10-19)15-28-20-11-7-16(8-12-20)13-18(14-25)23-26-21-3-1-2-4-22(21)27-23/h1-13H,15H2,(H,26,27)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOJYWNAZJUWLQ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the propenenitrile bridge and the attachment of the 4-(4-chlorobenzyl)oxy group. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated compounds.

Scientific Research Applications

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique optical or electronic properties.

Mechanism of Action

The mechanism by which (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Physical State
Target Compound: (2E)-2-(1H-Benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile Benzimidazole + α,β-unsaturated nitrile 4-[(4-Chlorobenzyl)oxy]phenyl ~408 (estimated) ~220–235 (estimated) Not reported
(E)-2-(1H-Benzimidazol-2-yl)-3-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile Benzimidazole + α,β-unsaturated nitrile Morpholinylsulfonylphenyl + pyrazole 537.17 221.3 Not reported
2-(4-(2-Methyl-2-propanyl)phenyl)-1H-benzimidazole Benzimidazole 4-(tert-butyl)phenyl Not reported Not reported Light yellow solid
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile Thiazole + α,β-unsaturated nitrile 3,4-Dimethoxyphenyl + nitroaniline 408.43 Not reported Not reported
2-((4-Methylphenyl)sulfonyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile α,β-unsaturated nitrile Sulfonyl + piperazinyl 367.46 Not reported Not reported
Key Observations:

Core Structure Influence: The benzimidazole core in the target compound and contrasts with the thiazole ring in , which may alter electronic properties and binding affinities. The α,β-unsaturated nitrile group is conserved in the target compound, , and , suggesting shared reactivity or conformational rigidity.

Substituent Effects: The 4-[(4-chlorobenzyl)oxy]phenyl group in the target compound introduces a chlorine atom and ether linkage, enhancing lipophilicity (logP) compared to the morpholinylsulfonyl group in , which may improve aqueous solubility due to the sulfonyl moiety.

Collision Cross-Section (CCS) :

  • The analog in exhibits CCS values of 221.3 Ų for [M+H]+, suggesting a compact conformation. The target compound’s CCS is likely similar but slightly higher due to the bulkier 4-chlorobenzyloxy group.

Biological Activity

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile is a complex organic molecule characterized by a benzimidazole core, a chlorobenzyl ether group, and a prop-2-enenitrile moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC24H18ClN3O2
Molecular Weight415.9 g/mol
IUPAC Name(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile
InChI KeyIPZPJCUZMDHJJE-LDADJPATSA-N

The structure facilitates interactions with various biological targets, which may contribute to its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole moiety is known for its capacity to bind to various biological targets, modulating their activity. The presence of the prop-2-enenitrile group allows for covalent bonding with nucleophilic residues in proteins, potentially leading to inhibition or activation of their functions.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies involving related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for certain derivatives have shown promising results, suggesting that modifications to the benzimidazole structure can enhance antimicrobial potency .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer potential. A study on similar compounds revealed significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The IC50 values for some derivatives were lower than those of standard chemotherapeutic agents like 5-fluorouracil, indicating a strong potential for further development in cancer therapy .

Study 1: Antimicrobial Evaluation

A series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity against multiple bacterial strains. The results indicated that several compounds exhibited low MIC values, particularly against Staphylococcus aureus and Escherichia coli. This suggests that the structural features of these compounds significantly influence their antimicrobial efficacy .

Study 2: Anticancer Screening

In another investigation focused on the anticancer properties of benzimidazole derivatives, compounds were tested against HCT116 cells using the Sulforhodamine B assay. Notably, some derivatives showed IC50 values significantly lower than established chemotherapeutics, highlighting their potential as new anticancer agents. The study emphasized the importance of structural modifications in enhancing biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.